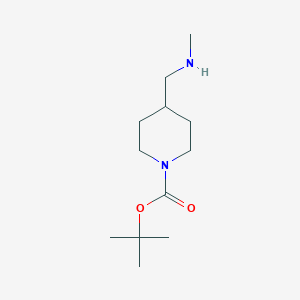

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(methylaminomethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-10(6-8-14)9-13-4/h10,13H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXEYGOYVUJFORB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620321 | |

| Record name | tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138022-02-3 | |

| Record name | tert-Butyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-[(methylamino)methyl]piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

CAS Number: 138022-02-3

This technical guide provides an in-depth overview of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery and development. Targeted at researchers, scientists, and professionals in the pharmaceutical and fine chemical industries, this document outlines the compound's chemical and physical properties, provides a detailed synthesis protocol, describes analytical methodologies for quality control, and discusses its applications.

Compound Identification and Properties

This compound is a piperidine derivative featuring a Boc-protected nitrogen and a methylaminomethyl substituent at the 4-position. This structure makes it a valuable intermediate for introducing a substituted piperidine moiety into larger, more complex molecules.

Diagram of the molecular structure of this compound.

Caption: Chemical structure of the title compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 138022-02-3 |

| Molecular Formula | C₁₂H₂₄N₂O₂ |

| Molecular Weight | 228.33 g/mol |

| Appearance | Colorless to light yellow liquid[1] |

| Boiling Point (Predicted) | 301.0 ± 15.0 °C[1] |

| Density | 0.988 g/cm³[1] |

| pKa (Predicted) | 10.41 ± 0.10[1] |

| Topological Polar Surface Area | 35.3 Ų |

| Molar Refractivity | 69.01 cm³[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a multi-step process that begins with a suitable piperidine precursor. A common strategy involves the reduction of an amide precursor.

Diagram of the general synthesis workflow.

Caption: Synthesis workflow for the title compound.

Experimental Protocol: Synthesis

A general procedure for the synthesis of this compound from tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is as follows[1]:

-

Reaction Setup: 5.76 g (16.64 mmol) of tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate is dissolved in 60 mL of anhydrous tetrahydrofuran (THF).

-

Reduction: The solution is slowly added to a suspension of 1.4 g (37 mmol) of sodium borohydride in 60 mL of anhydrous THF at 0 °C. The mixture is stirred for 30 minutes at this temperature.

-

Iodine Addition: A solution of 4.2 g (16.54 mmol) of iodine in 60 mL of THF is subsequently added to the reaction mixture.

-

Reflux: The reaction mixture is heated to reflux and maintained at this temperature for 18 hours.

-

Workup: After completion, the mixture is cooled to room temperature, and 150 mL of methanol is added slowly and dropwise. The mixture is then concentrated under reduced pressure.

-

Extraction: A sodium hydroxide solution is added to the residue, and the aqueous layer is extracted with tert-butyl methyl ether.

-

Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the final product. A yield of approximately 60% can be expected.

Analytical Methods for Quality Control

To ensure the purity and structural integrity of this compound, a suite of analytical techniques is employed.

Diagram of the quality control workflow.

References

physical and chemical properties of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

An In-depth Technical Guide to Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key synthetic intermediate with significant applications in pharmaceutical research and development. Its versatile structure, featuring a Boc-protected piperidine ring and a reactive secondary amine, makes it a valuable building block for a range of therapeutic agents. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis and purification protocols, analytical characterization methods, and known biological activities. The information presented herein is intended to support researchers in the effective utilization of this compound in drug discovery and development endeavors.

Chemical and Physical Properties

This compound is a piperidine derivative with a molecular formula of C11H22N2O2. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, enhancing its stability and facilitating controlled reactions in multi-step syntheses.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 138022-02-3[2], 147539-41-1[3] |

| Molecular Formula | C11H22N2O2[1] |

| Molecular Weight | 214.30 g/mol [1] |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)CNC[1] |

| InChI Key | CZYUGTLMFHDODF-UHFFFAOYSA-N[1] |

Physicochemical Properties

| Property | Value (Computed) |

| XLogP3 | 1.2[1] |

| Hydrogen Bond Donor Count | 1[1] |

| Hydrogen Bond Acceptor Count | 3[1] |

| Rotatable Bond Count | 4[1] |

| Topological Polar Surface Area | 41.6 Ų[1] |

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process that includes protection of the piperidine nitrogen, followed by the introduction of the methylaminomethyl group at the 4-position.

Synthetic Workflow

Caption: General synthetic workflow for this compound.

Experimental Protocol for Synthesis

A common route for the synthesis of this compound is via the reduction of tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate.

Materials:

-

Tert-butyl 4-(methylcarbamoyl)piperidine-1-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH4)

-

Iodine (I2)

-

Methanol

-

Sodium hydroxide solution

-

Tert-butyl methyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5.76 g (16.64 mmol) of tert-butyl 4-methylcarbamoyl-piperidine-1-carboxylate in 60 mL of anhydrous THF.

-

Slowly add the solution to a suspension of 1.4 g (37 mmol) of sodium borohydride in 60 mL of THF at 0°C and stir for 30 minutes.

-

Subsequently, add a solution of 4.2 g (16.54 mmol) of iodine in 60 mL of THF.

-

Heat the reaction mixture to reflux and maintain for 18 hours.

-

After completion, cool the mixture to room temperature and slowly add 150 mL of methanol.

-

Concentrate the reaction mixture and add sodium hydroxide solution.

-

Extract the product with tert-butyl methyl ether.

-

Combine the organic phases and dry over anhydrous sodium sulfate.

-

Filter and concentrate to obtain the final product.[4]

Purification

Post-synthesis, purification is essential to achieve high purity for pharmaceutical applications. Common techniques include:

-

Column Chromatography: Effective for removing impurities with different polarities.

-

Recrystallization: Suitable for obtaining a highly crystalline and pure product.

-

Distillation: Can be used if the compound is a liquid at a reasonable temperature and pressure.[2]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity and purity of each batch of this compound.

Analytical Workflow

Caption: Analytical workflow for the quality control of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Characteristic peaks include the tert-butyl singlet and signals from the piperidine ring and methylamino group.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition. The expected [M+H]⁺ ion is at m/z 229.2.[4]

-

High-Performance Liquid Chromatography (HPLC): This is the standard method for determining the purity of the compound and quantifying any impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify functional groups, such as the N-H and C=O of the Boc group.[2]

Biological Activity and Potential Applications

This compound is a versatile building block in medicinal chemistry with several potential applications.

Inhibition of Enzymes in Alzheimer's Disease

Research has indicated that this compound exhibits inhibitory effects on enzymes implicated in the pathophysiology of Alzheimer's disease.

-

β-secretase (BACE1): It has shown an IC50 of 15.4 nM for β-secretase.

-

Acetylcholinesterase (AChE): It has demonstrated a Ki of 0.17 μM for acetylcholinesterase.

The dual inhibition of both BACE1 and AChE presents a promising therapeutic strategy for Alzheimer's disease.

Caption: Conceptual mechanism of action in Alzheimer's disease.

PROTAC Linker

This molecule can be utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins.

Caption: Role as a linker in a PROTAC for targeted protein degradation.

Other Applications

The piperidine scaffold is prevalent in many drugs targeting the Central Nervous System (CNS). This intermediate serves as a versatile platform for synthesizing compounds for neurological and psychiatric conditions. Additionally, piperidine derivatives have shown potential as anticancer agents, and this compound can be used to create novel kinase inhibitors.

Experimental Protocols

The following are standardized protocols for determining the key physical properties of organic compounds like this compound.

Melting Point Determination

Apparatus:

-

Melting point apparatus

-

Capillary tubes

-

Mortar and pestle

Procedure:

-

Grind a small amount of the crystalline sample into a fine powder using a clean mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Solubility Determination

Materials:

-

Test tubes

-

Vortex mixer

-

Solvents (e.g., water, ethanol, methanol, dichloromethane, ethyl acetate)

Procedure:

-

Add approximately 10 mg of the compound to a test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Vortex the mixture vigorously for 1 minute.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration.

-

If the solid has not dissolved, the compound is considered insoluble or sparingly soluble.

pKa Determination by Potentiometric Titration

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water (or a suitable co-solvent if solubility is low).

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Begin stirring the solution at a constant rate.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.

-

Record the pH after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined from the pH at the half-equivalence point. For a compound with multiple ionizable groups, multiple inflection points and corresponding pKa values will be observed.

Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex organic molecules for pharmaceutical applications. Its utility in developing potential treatments for neurodegenerative diseases and as a linker in PROTAC technology highlights its importance in modern drug discovery. This guide provides essential technical information to aid researchers in leveraging the full potential of this compound in their research and development activities.

References

- 1. tert-Butyl 4-(methylamino)piperidine-1-carboxylate | C11H22N2O2 | CID 15380702 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Tert-butyl 4-(methylamino)piperidine-1-carboxylate | 147539-41-1 | Benchchem [benchchem.com]

- 4. 4-[(METHYLAMINO)METHYL]PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER | 138022-02-3 [chemicalbook.com]

An In-depth Technical Guide on the Solubility of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific molecule, this document focuses on its predicted solubility based on its structural similarity to other piperidine derivatives, and outlines detailed experimental protocols for its precise determination.

Predicted Solubility Profile

The solubility of this compound is dictated by its molecular structure, which includes a polar secondary amine, a bulky, nonpolar tert-butyloxycarbonyl (Boc) protecting group, and a piperidine ring. The presence of the Boc group generally enhances solubility in nonpolar organic solvents, while the amine functionality allows for interactions with polar and protic solvents.

Based on the known solubility of similar piperidine compounds, a qualitative solubility profile can be predicted. For instance, piperidine itself is highly soluble in water and a variety of organic solvents like alcohols, ethers, and chloroform, with limited solubility in nonpolar solvents such as hexane[1]. The addition of the Boc group to the piperidine nitrogen in the target molecule is expected to increase its lipophilicity.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Miscible | The secondary amine can act as a hydrogen bond acceptor, and the overall polarity of the molecule is compatible with polar protic solvents. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions are expected. DMSO is a common solvent for preparing stock solutions of similar drug-like molecules[2]. |

| Chlorinated | Dichloromethane, Chloroform | High | The overall organic character and polarity of the molecule suggest good solubility in these solvents. Similar piperidine derivatives show good solubility in these solvents[3]. |

| Ethers | Tetrahydrofuran (THF) | Moderate to High | THF is a moderately polar solvent capable of solvating the molecule. |

| Aromatic | Toluene | Moderate | The aliphatic piperidine ring and Boc group have good compatibility with nonpolar aromatic rings. |

| Nonpolar | Hexane, Heptane | Low to Moderate | The increased lipophilicity from the Boc group may slightly improve solubility compared to unsubstituted piperidine, but it is still expected to be limited[1]. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, the following experimental protocols are recommended.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound[4].

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, acetonitrile, dichloromethane, etc.)

-

Glass vials with screw caps

-

Orbital shaker in a temperature-controlled environment (e.g., 25 °C)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature for 24-48 hours to ensure equilibrium is reached[5][6].

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle[6].

-

Filtration: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles[4].

-

Quantification: Accurately dilute the filtrate with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method[5][6].

-

Reporting: Express the solubility in mg/mL or mol/L at the specified temperature[4].

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. benchchem.com [benchchem.com]

- 3. 4-N-Methylamino-1-Boc-Piperidine: Properties, Uses, Safety, Supplier China | Buy High-Purity Chemical Online [chemheterocycles.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

In-Depth Structural and Conformational Analysis of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the molecule's fundamental physicochemical properties, explores its conformational landscape through an examination of analogous crystal structures and computational modeling, and outlines the experimental and computational methodologies employed for such analyses. Furthermore, this guide contextualizes the molecule's relevance by illustrating its potential interaction with key biological pathways, specifically those involving acetylcholinesterase and β-secretase, enzymes implicated in neurodegenerative disorders.

Introduction

This compound is a versatile synthetic building block characterized by a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and functionalized at the 4-position with a methylaminomethyl substituent. The conformational behavior of the piperidine ring and the spatial orientation of its substituents are critical determinants of the molecule's reactivity and its ability to interact with biological targets. Understanding these structural nuances is paramount for rational drug design and development. This guide synthesizes available data to present a detailed structural and conformational profile of this important molecule.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. It is important to note that while experimental data for some properties are available, detailed structural parameters such as bond lengths and angles are primarily derived from computational models and analysis of crystallographic data from structurally similar compounds, as a specific crystal structure for the title compound is not publicly available.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | PubChem |

| Molecular Weight | 214.31 g/mol | PubChem |

| CAS Number | 138022-02-3 | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in methanol, chloroform | Inferred from handling protocols |

Table 2: Computed and Inferred Structural Parameters

Note: The following data are based on computational modeling (DFT at the B3LYP/6-31G(d) level) and analysis of analogous crystal structures from the Cambridge Structural Database (CSD). The piperidine ring is assumed to adopt a chair conformation.

| Parameter | Description | Typical Value |

| Bond Lengths (Å) | ||

| C-N (piperidine ring) | 1.46 - 1.48 | |

| C-C (piperidine ring) | 1.52 - 1.54 | |

| N-C (Boc group) | 1.47 - 1.49 | |

| C=O (Boc group) | 1.22 - 1.24 | |

| C-O (Boc group) | 1.33 - 1.35 | |

| C4-C (exocyclic methylene) | 1.51 - 1.53 | |

| C-N (methylamino) | 1.45 - 1.47 | |

| Bond Angles (°) | ||

| C-N-C (piperidine ring) | 110 - 112 | |

| N-C-C (piperidine ring) | 110 - 112 | |

| C-C-C (piperidine ring) | 110 - 112 | |

| Dihedral Angles (°) | ||

| Ring Torsion Angles | ±50 to ±60 |

Conformational Analysis

The conformational flexibility of the piperidine ring and the orientation of its substituents are key to the molecule's function. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen and the methylaminomethyl group at the C4 position significantly influence the conformational equilibrium.

Piperidine Ring Conformation

The piperidine ring predominantly adopts a chair conformation to minimize torsional and steric strain. In this conformation, substituents can occupy either axial or equatorial positions. Due to the large steric demand of the 4-((methylamino)methyl) group, it is expected to strongly favor the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C6. The N-Boc group exhibits some degree of rotational freedom around the N-C(O) bond.

Experimental and Computational Approaches

The conformational preferences of N-Boc-piperidine derivatives are typically elucidated through a combination of experimental and computational techniques.

Experimental and Computational Protocols

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformation of molecules in solution.

Protocol Outline:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

1D NMR Spectra Acquisition:

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

-

Analyze the chemical shifts and coupling constants (³JHH). Large vicinal coupling constants (8-12 Hz) between axial protons are indicative of a chair conformation.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space. The presence of strong NOE/ROE signals between the axial proton at C4 and the axial protons at C2 and C6 would confirm the equatorial orientation of the substituent.

-

Computational Modeling

Computational methods provide detailed insights into the relative energies of different conformers and their geometric parameters.

Protocol Outline:

-

Initial Structure Generation: Build the 3D structure of this compound using a molecular modeling software.

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, OPLS3e) to identify low-energy conformers. This step explores the rotation of single bonds and potential ring flips.

-

-

Quantum Mechanical Calculations:

-

Take the low-energy conformers identified from the molecular mechanics search and perform geometry optimization and energy calculations using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Calculate the relative energies (ΔG) of the conformers to determine their populations at a given temperature.

-

-

Data Analysis:

-

Extract bond lengths, bond angles, and dihedral angles from the optimized geometries of the most stable conformers.

-

Compare the calculated NMR parameters (chemical shifts, coupling constants) with experimental data to validate the computational model.

-

Biological Relevance and Potential Signaling Pathway Interactions

Derivatives of this compound have been investigated as potential modulators of enzymes involved in neurodegenerative diseases.

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.

Inhibition of Beta-Secretase (BACE1)

Beta-secretase (BACE1) is an enzyme that plays a crucial role in the amyloidogenic pathway, leading to the production of amyloid-β (Aβ) peptides, which are a hallmark of Alzheimer's disease.

Conclusion

This technical guide has provided a detailed overview of the structural and conformational properties of this compound. The piperidine ring predominantly exists in a chair conformation with the 4-substituent in an equatorial position. The combination of NMR spectroscopy and computational modeling provides a powerful approach to characterizing the conformational landscape of this and related molecules. A thorough understanding of these structural features is essential for the design and development of novel therapeutics targeting enzymes such as acetylcholinesterase and β-secretase. Future work to obtain a single-crystal X-ray structure of the title compound would provide valuable experimental validation of the structural parameters presented herein.

The Biological Versatility of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its inherent structural features, including the protected piperidine nitrogen and the reactive methylamino side chain, allow for systematic modifications to explore structure-activity relationships (SAR) and optimize pharmacological profiles. This technical guide provides a comprehensive overview of the known biological activities of derivatives based on this core, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of underlying mechanisms of action.

Enzyme Inhibition: A Prominent Area of Activity

Derivatives of this compound have demonstrated significant inhibitory activity against several key enzymes implicated in various disease pathologies, most notably in the realm of neurodegenerative disorders.

Cholinesterase Inhibition

A primary area of investigation for these derivatives has been the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine levels contributes to cognitive deficits. By inhibiting these enzymes, the synaptic concentration of acetylcholine can be increased, offering a therapeutic strategy for symptomatic relief.

The parent compound, tert-butyl 4-(methylamino)piperidine-1-carboxylate , has shown inhibitory effects on both β-secretase and acetylcholinesterase, with a reported IC50 of 15.4 nM for β-secretase and a Ki of 0.17 μM for acetylcholinesterase[1]. Further studies on related piperidine derivatives have elaborated on the structural requirements for potent AChE inhibition.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Piperidine Derivatives

| Compound | Structure | AChE IC50 (nM) | Reference |

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | (Structure not available in search results) | 0.56 | [2] |

| Benzamide derivative 5d (ortho-fluoro substitution) | (Structure not available in search results) | 13 | [3] |

| Donepezil (Reference Drug) | (Standard AChE inhibitor) | 600 | [3] |

Structure-Activity Relationship (SAR) Insights for Acetylcholinesterase Inhibitors:

-

N-Substitution on Piperidine: The nature of the substituent on the piperidine nitrogen plays a crucial role. A benzyl group is a common feature in potent inhibitors[2].

-

Side Chain Modification: Elongating and functionalizing the side chain at the 4-position of the piperidine ring significantly impacts activity. The introduction of benzamide moieties with bulky para-substituents or an additional alkyl/phenyl group on the amide nitrogen can dramatically enhance potency[2].

-

Aromatic Ring Substitution: For benzamide derivatives, substitution on the aromatic ring is critical. An ortho-fluoro substituent has been shown to be highly favorable for activity[3].

Beta-Secretase (BACE1) Inhibition

As mentioned, the core compound, tert-butyl 4-(methylamino)piperidine-1-carboxylate, has been identified as an inhibitor of β-secretase (BACE1) with an IC50 of 15.4 nM[1]. BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the cleavage of the amyloid precursor protein (APP) to generate amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in Alzheimer's disease. Inhibition of BACE1 is therefore a major therapeutic strategy to reduce Aβ production.

Receptor Modulation: Targeting the Central Nervous System

The piperidine scaffold is a common feature in many centrally acting drugs. Derivatives of this compound have been explored as modulators of G-protein coupled receptors (GPCRs), such as dopamine receptors.

Dopamine D4 Receptor Antagonism

Dopamine D4 receptors are implicated in various neuropsychiatric disorders. A series of 3- and 4-benzyloxypiperidine derivatives have been synthesized and evaluated for their antagonist activity at the D4 receptor.

Table 2: Dopamine D4 Receptor (D4R) Antagonist Activity of Benzyloxypiperidine Derivatives

| Compound | Structure | D4R Ki (nM) | Reference |

| 9j (3-methyl group on 1-imidazo[1,5-a]pyridine) | (Structure not available in search results) | 96 | [4] |

Anticancer Activity

The piperidine nucleus is a constituent of numerous anticancer agents. While specific data for derivatives of this compound is limited in the provided search results, the general potential for this class of compounds in oncology is significant. The anticancer activity of piperidine derivatives is often evaluated against a panel of human cancer cell lines.

Table 3: Commonly Used Human Cancer Cell Lines for In Vitro Screening of Piperidine Derivatives

| Cell Line | Cancer Type |

| PC3 | Prostate Cancer |

| A375 | Skin Cancer |

| LOX IMVI | Melanoma |

| A498 | Renal Cancer |

One study on novel thiazolidinedione derivatives of ciprofloxacin, which contains a piperazine ring (structurally related to piperidine), showed antiproliferative activities against melanoma (LOX IMVI) and renal cancer (A498) cell lines with IC50 values in the micromolar range[5].

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of biological activity. Below are methodologies for key assays relevant to the activities of this compound derivatives.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the AChE inhibitory activity of compounds.

Principle: The assay is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) with thiocholine, the product of the enzymatic hydrolysis of acetylthiocholine by AChE. The resulting 5-thio-2-nitrobenzoate anion is a yellow-colored species that can be quantified by measuring its absorbance at 412 nm[3].

Materials:

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-Dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

Test compounds and reference inhibitor (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare fresh solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

Compound Preparation: Dissolve test compounds and the reference inhibitor in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

-

Assay in 96-well Plate:

-

To each well, add phosphate buffer, DTNB solution, and the test compound solution (or solvent for control).

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the ATCI substrate solution to all wells.

-

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to the control (enzyme activity without inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with FBS and antibiotics)

-

Test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

-

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the drug discovery process.

Cholinergic Signaling and Acetylcholinesterase Inhibition

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and the mechanism of action of AChE inhibitors.

Caption: Mechanism of acetylcholinesterase (AChE) inhibitors in the cholinergic synapse.

General Workflow for Synthesis and Biological Evaluation

The following diagram outlines a typical workflow for the discovery and evaluation of novel biologically active compounds based on the this compound scaffold.

Caption: A generalized workflow for the discovery of drugs based on a core scaffold.

Conclusion

The this compound core represents a highly valuable starting point for the development of novel therapeutic agents. The existing body of research, particularly in the areas of cholinesterase inhibition and dopamine receptor modulation, highlights the potential of its derivatives to address unmet medical needs in neurodegenerative and psychiatric disorders. The versatility of this scaffold, coupled with established synthetic and biological evaluation methodologies, provides a robust platform for further drug discovery and optimization efforts. Future research should focus on expanding the diversity of derivatives and exploring a wider range of biological targets to fully unlock the therapeutic potential of this promising chemical class.

References

- 1. Tert-butyl 4-(methylamino)piperidine-1-carboxylate | 147539-41-1 | Benchchem [benchchem.com]

- 2. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and mechanistic study of N-4-Piperazinyl Butyryl Thiazolidinedione derivatives of ciprofloxacin with Anticancer Activity via Topoisomerase I/II inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Boc-Protected Piperidine Derivatives in Synthesis

For Researchers, Scientists, and Drug Development Professionals

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its favorable pharmacokinetic properties, such as improved solubility and metabolic stability, make it a prized component in drug design.[1] However, the reactivity of the piperidine nitrogen necessitates the use of protecting groups during multi-step syntheses to achieve controlled and regioselective transformations.[1][2] Among the most versatile and widely employed protecting groups for this purpose is the tert-butoxycarbonyl (Boc) group.[3][4]

This technical guide provides a comprehensive overview of the synthesis, manipulation, and application of Boc-protected piperidine derivatives. It details key experimental protocols, presents quantitative data for common transformations, and illustrates the strategic role of these building blocks in modern organic synthesis and drug discovery.

The Strategic Importance of the Boc Protecting Group

The Boc group offers a unique combination of stability and selective lability, making it an ideal choice for protecting the piperidine nitrogen.[4] It is robust under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments, yet can be readily and cleanly removed under mild acidic conditions.[4] This orthogonality with other common protecting groups is fundamental to its utility in the intricate synthetic pathways required for the development of complex molecules.[4]

Synthesis of Key Boc-Protected Piperidine Building Blocks

The strategic introduction of the Boc group onto the piperidine ring is a critical first step. Subsequently, functionalization of the piperidine scaffold provides a diverse range of intermediates for further elaboration.

Boc Protection of Piperidines

The most common method for the introduction of the Boc group is the reaction of a piperidine derivative with di-tert-butyl dicarbonate (Boc)₂O.[5]

Table 1: Quantitative Data for the Synthesis of Boc-Protected Piperidine Derivatives

| Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

| 4-Hydroxypiperidine | N-Boc-4-hydroxypiperidine | (Boc)₂O, K₂CO₃, DCM/H₂O | Quantitative | Not Reported | [2][6] |

| 3-Aminopiperidine | N-Boc-3-aminopiperidine | (Boc)₂O, NaOH(aq), Ethanol | 91.5 | Not Reported | [3] |

| Ethyl nipecotate | (S)-N-Boc-3-piperidinecarboxylic acid ethyl ester | (Boc)₂O, Et₃N, CH₂Cl₂ | 95 | Not Reported | [7] |

| N-Benzyl-4-piperidone | 4-Boc-aminopiperidine | Two steps: 1. Trimethyl orthoformate, tert-butyl carbamate, p-toluenesulfonic acid, toluene; 2. H₂, 5% Pd/C, Methanol | 83.9 (step 1), 88.7 (step 2) | 99.0 (GC) | [8] |

Synthesis of N-Boc-4-oxopiperidine

A key intermediate, N-Boc-4-oxopiperidine, is readily synthesized by the oxidation of N-Boc-4-hydroxypiperidine.[1]

Table 2: Comparison of Oxidation Methods for N-Boc-4-hydroxypiperidine

| Method | Oxidizing Agent | Temperature | Typical Reaction Time | Yield (%) | Purity (HPLC) (%) | Reference |

| Dess-Martin Oxidation | Dess-Martin Periodinane | Room Temperature | 2-3 hours | 90-95 | >98 | [1] |

| Swern Oxidation | Oxalyl chloride, DMSO, Et₃N | -78 °C to -60 °C | ~1.5 hours | High | High | [1] |

| TEMPO-catalyzed Oxidation | TEMPO, NaOCl | 0 °C | 1-2 hours | High | High | [1] |

Key Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and manipulation of common Boc-protected piperidine derivatives.

Protocol 1: Synthesis of N-Boc-4-hydroxypiperidine from 4-hydroxypiperidine[7]

-

To a solution of 4-hydroxypiperidine (1.0 eq.) in dichloromethane or a mixture of water and dioxane, add potassium carbonate (1.5 eq.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq.) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.

Protocol 2: Synthesis of N-Boc-4-oxopiperidine via Dess-Martin Oxidation[10]

-

Dissolve N-Boc-4-hydroxypiperidine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

-

Add Dess-Martin periodinane (1.1 eq.) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture for 2-3 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Protocol 3: Reductive Amination of N-Boc-4-oxopiperidine[10][11]

-

To a solution of N-Boc-4-oxopiperidine (1.0 eq.) and a primary amine (e.g., benzylamine, 1.1 eq.) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Quench the reaction by the addition of saturated aqueous sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 4: N-Boc Deprotection using Trifluoroacetic Acid (TFA)[12]

-

Dissolve the N-Boc protected piperidine derivative (1.0 eq.) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq.) to the stirred solution.

-

Remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

-

Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

-

Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to yield the deprotected piperidine derivative.

Synthetic Versatility and Logical Workflows

The true power of Boc-protected piperidine derivatives lies in their ability to serve as versatile platforms for the synthesis of a multitude of more complex structures. The following diagrams, rendered in DOT language, illustrate key synthetic transformations and logical relationships.

Caption: General workflow for the protection and deprotection of piperidines using the Boc group.

Caption: Synthetic workflow from N-Boc-4-hydroxypiperidine to diverse drug analogs.

Caption: Logical relationship of Boc-piperidine attributes to drug development applications.

Conclusion

Boc-protected piperidine derivatives are indispensable tools in modern organic synthesis and medicinal chemistry. Their inherent stability, coupled with the ease of selective deprotection, allows for the controlled and efficient construction of complex molecular architectures. The protocols and data presented in this guide underscore the versatility and reliability of these building blocks. For researchers and drug development professionals, a thorough understanding of the synthesis and manipulation of Boc-protected piperidines is crucial for the successful development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. N-BOC-4-Hydroxypiperidine synthesis - chemicalbook [chemicalbook.com]

- 3. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 4. 4-Amino-1-Boc-piperidine | C10H20N2O2 | CID 1268291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

- 8. CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google Patents [patents.google.com]

The Pivotal Role of Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key building block in contemporary drug discovery, offers a versatile scaffold for the synthesis of a diverse range of therapeutic agents. Its inherent structural features, including a protected piperidine nitrogen and a reactive secondary amine, make it an invaluable intermediate for developing novel drug candidates targeting the central nervous system (CNS) and various cancers. This technical guide provides an in-depth analysis of its synthesis, applications, and the biological activities of its derivatives, supported by quantitative data and detailed experimental protocols.

Introduction

This compound (CAS 138022-02-3) is a Boc-protected piperidine derivative that has garnered significant attention in medicinal chemistry. The tert-butyloxycarbonyl (Boc) protecting group provides stability during synthetic manipulations and allows for controlled deprotection under acidic conditions, enabling precise molecular modifications.[1][2] The piperidine scaffold is a prevalent motif in many CNS-active drugs, and the methylaminomethyl side chain provides a crucial point for further functionalization to modulate pharmacological activity and pharmacokinetic properties.[1][2] This guide will explore the synthesis of this intermediate and its application in the development of potent enzyme inhibitors for neurodegenerative diseases and cancer.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general synthetic strategy involves three key stages: Boc protection, functionalization at the 4-position, and purification.[3]

General Synthesis Workflow

The following diagram illustrates a common synthetic route to the title compound.

Detailed Experimental Protocol (Representative)

While specific protocols are often proprietary, a representative procedure for the synthesis can be adapted from established methods for analogous piperidine derivatives.

Step 1: Boc Protection of a Piperidine Precursor A suitable piperidine precursor, such as 4-formylpiperidine, is dissolved in a suitable solvent like dichloromethane (DCM). To this solution, a base such as triethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with aqueous solutions, dried over an anhydrous salt (e.g., Na2SO4), and concentrated under reduced pressure to yield the Boc-protected piperidine.

Step 2: Reductive Amination to Introduce the Methylamino Group The Boc-protected 4-formylpiperidine is dissolved in a solvent such as methanol. Methylamine (as a solution in a suitable solvent or as a gas) is added, followed by a reducing agent like sodium borohydride or sodium triacetoxyborohydride. The reaction is stirred at room temperature until the imine intermediate is fully reduced. The reaction is then quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product.

Step 3: Purification The crude this compound is purified using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product of high purity.[3]

Characterization

The structure and purity of the final compound are confirmed using various analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Applications in Medicinal Chemistry

This versatile building block has been instrumental in the development of therapeutic agents for a range of diseases, most notably neurodegenerative disorders and cancer.

Inhibitors of Enzymes Implicated in Alzheimer's Disease

Derivatives of this compound have shown potent inhibitory activity against β-secretase (BACE1) and acetylcholinesterase (AChE), two key enzymes in the pathophysiology of Alzheimer's disease.[4]

Table 1: In Vitro Enzyme Inhibition Data

| Compound/Derivative | Target Enzyme | Activity (IC50/Ki) | Reference |

| Derivative of this compound | β-secretase (BACE1) | IC50 = 15.4 nM | [4] |

| Derivative of this compound | Acetylcholinesterase (AChE) | Ki = 0.17 µM | [4] |

The following diagram illustrates the role of BACE1 and AChE in the progression of Alzheimer's disease.

Kinase Inhibitors for Cancer Therapy

The piperidine scaffold is a common feature in many kinase inhibitors. This compound serves as a valuable starting material for the synthesis of novel kinase inhibitors with potential applications in oncology.[2] For instance, derivatives have been synthesized and evaluated for their inhibitory activity against kinases such as Fms-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDK2/4), which are implicated in various cancers.

Table 2: In Vitro Kinase Inhibition Data for a Derivative (Compound 8t)

| Target Kinase | IC50 (nM) |

| FLT3 | 0.089 |

| CDK2 | 0.719 |

| CDK4 | 0.770 |

Experimental Protocols for Key Biological Assays

β-Secretase (BACE1) Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of test compounds against BACE1.[5][6]

Materials:

-

Human recombinant BACE1 enzyme

-

BACE1 fluorogenic substrate (e.g., based on the Swedish mutation of APP)

-

Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)

-

Test compounds dissolved in DMSO

-

BACE1 inhibitor (positive control)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add the assay buffer, BACE1 enzyme, and the test compound or control to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the BACE1 substrate to all wells.

-

Immediately measure the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) in a kinetic mode for a set duration (e.g., 30-60 minutes) at room temperature.

-

The rate of increase in fluorescence is proportional to the BACE1 activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[7][8]

Materials:

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI), the substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Test compounds dissolved in DMSO

-

AChE inhibitor (positive control, e.g., donepezil)

-

96-well clear microplates

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound or control to each well.

-

Add the AChE enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI substrate to all wells.

-

Immediately measure the absorbance at 412 nm in a kinetic mode for a set duration (e.g., 5-10 minutes).

-

The rate of increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its strategic importance lies in its utility for creating diverse molecular libraries for drug discovery, particularly for CNS disorders and oncology. The ability to readily synthesize and functionalize this scaffold allows for the fine-tuning of pharmacological properties to develop potent and selective therapeutic agents. The detailed protocols and quantitative data presented in this guide underscore the significant role of this building block in advancing the frontiers of pharmaceutical research and development.

References

- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Tert-butyl 4-(methylamino)piperidine-1-carboxylate | 147539-41-1 | Benchchem [benchchem.com]

- 5. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BACE1 Enzyme Inhibition Assay [bio-protocol.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Cornerstone of Innovation: A Technical Guide to Key Intermediates in the Synthesis of Novel Pharmaceutical Agents

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern drug discovery and development, the synthesis of novel pharmaceutical agents hinges on the strategic design and efficient production of key intermediates. These molecular building blocks are the linchpins of complex synthetic pathways, dictating the feasibility, scalability, and ultimately, the success of bringing a new therapeutic to market. This technical guide provides an in-depth exploration of the synthesis of two pivotal intermediates for recently developed, impactful pharmaceutical agents: Sitagliptin and Sacubitril. We will delve into detailed experimental protocols, present quantitative data for comparative analysis, and visualize the associated biological pathways and synthetic workflows.

Section 1: Chiral β-Amino Acid Intermediate for Sitagliptin

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, features a crucial chiral β-amino acid moiety. The enantiomerically pure intermediate, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid , is paramount for the drug's efficacy and safety. Various synthetic strategies have been developed to produce this key intermediate with high optical purity and yield.

Quantitative Data Summary

The following table summarizes quantitative data from different synthetic approaches to (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and its derivatives, highlighting the efficiency of various catalytic systems.

| Synthesis Step/Method | Starting Material | Catalyst/Reagent | Solvent | Yield (%) | Enantiomeric Excess (ee %)/Diastereomeric Ratio (dr) | Citation(s) |

| Asymmetric Hydrogenation of Unprotected Enamine | 3-amino-4-(2,4,5-trifluorophenyl)but-2-enoic acid alkyl ester | ((S)-BINAP)RuCl₂ | Methanol | >90 | 92.2:7.8 er | [1] |

| Multi-Enzymatic Cascade (Lipase and Transaminase) | Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate | Transaminase from Roseomonas deserti (TARO), Esterase, Aldehyde Reductase (AHR), Formate Dehydrogenase (FDH) | Tris-HCl Buffer | 70 (isolated) | >99 ee | [2][3] |

| Enantiospecific Synthesis from Chiral Pool | (S)-Serine | Multiple steps | Various | 30 (overall) | >99 ee | [4] |

| BOC-Protection of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | BOC-anhydride, Triethylamine | Toluene | 81.7 | - | [5] |

| Preparation from 3-oxo-4-(2,4,5-trifluorophenyl)-butyric acid | 3-Oxo-4-(2,4,5-trifluorophenyl)-butyric acid | Ru-(S)-BINAP complex | Various | - | - | [1] |

Experimental Protocols

1. Multi-Enzymatic Cascade for Sitagliptin Intermediate [2][3]

This protocol outlines a whole-cell biocatalytic cascade for the synthesis of the Sitagliptin intermediate.

-

Materials: Ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate (substrate), benzylamine (amino donor), pyridoxal 5'-phosphate (PLP), whole cells co-expressing transaminase (TARO) and esterase, whole cells expressing aldehyde reductase (AHR) and formate dehydrogenase (FDH), sodium formate, Tris-HCl buffer (pH 8.0).

-

Procedure:

-

Prepare a reaction mixture containing 100 mM ethyl 3-oxo-4-(2,4,5-trifluorophenyl) butanoate, 300 mM benzylamine, and 0.5 mM PLP in 200 mM Tris-HCl buffer (pH 8.0).

-

Add whole cells co-expressing TARO and esterase (60 mg cell dry weight/mL) and whole cells expressing AHR/FDH (60 mg cell dry weight/mL) to the reaction mixture.

-

Include 200 mM sodium formate for cofactor regeneration.

-

Incubate the reaction at 37°C with agitation.

-

Monitor the reaction progress by HPLC.

-

Upon completion (approximately 70% conversion), terminate the reaction and proceed with product isolation and purification to yield the sitagliptin intermediate.

-

2. BOC-Protection of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid [5]

This protocol describes the protection of the amino group of the chiral intermediate.

-

Materials: (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, di-tert-butyl dicarbonate (BOC-anhydride), triethylamine, toluene.

-

Procedure:

-

Dissolve 3g of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid in 200ml of toluene.

-

Add 3.5g of BOC-anhydride and 2g of triethylamine to the solution.

-

Stir the reaction mixture at 20°C for 10 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, filter the solid by-products.

-

The filtrate containing the desired product can be used in the next step or concentrated to obtain the crude product, which can be further purified by recrystallization.

-

Signaling Pathway: Sitagliptin's Mechanism of Action

Sitagliptin inhibits the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[6][7][8][9] By preventing their breakdown, Sitagliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

Section 2: Chiral Amino Acid Intermediate for Sacubitril

Sacubitril, a component of the angiotensin receptor-neprilysin inhibitor (ARNI) Entresto®, is a prodrug that is converted to its active metabolite, which inhibits neprilysin. The synthesis of Sacubitril relies on the key chiral intermediate (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid .

Quantitative Data Summary

The following table presents quantitative data for various synthetic steps in the preparation of the key intermediate for Sacubitril.

| Synthesis Step/Method | Starting Material | Catalyst/Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) / Purity | Citation(s) |

| Asymmetric Reduction of an Enamine | (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid | Nickel acetate tetrahydrate, (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, Ammonium formate | Ethanol | 91.9 | - | [10] |

| Hydrogenation of an Oxime | (2R)-2-methyl-4-oxime-5-(4-phenyl)pentanoic acid methyl ester | [RuCl(p-cymene)(R)-BINAP]Cl | Methanol | 80 (overall) | 97.8% optical purity | [11] |

| Hydrogenation of an α,β-unsaturated acid | (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid | [Ru(p-cymene)I₂]₂, Mandyphos SL-M004-1 | Ethanol | - | 99:1 dr | [12] |

| Preparation from N-Boc amino alcohol | N-Boc amino alcohol | TEMPO/NaOCl, Wittig reagent, LiOH | Various | 75 (4 steps) | >99% ee | [12] |

| Esterification and Deprotection | (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)amino)-2-methylpentanoic acid | Thionyl chloride, Ethanol | Ethanol | 99 | 93:7 dr | [13] |

Experimental Protocols

1. Asymmetric Reduction for Sacubitril Intermediate [10]

This protocol details an asymmetric reduction method to establish the desired stereochemistry.

-

Materials: (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid, Nickel acetate tetrahydrate, (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, ammonium formate, ethanol, isopropyl acetate, n-heptane.

-

Procedure:

-

In a reaction flask under an inert atmosphere, dissolve 38.1g (0.1 mol) of (E)-(R)-5-biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpent-2-enoic acid, 373.5mg (1.5mmol) of Nickel acetate tetrahydrate, 815mg (1.5mmol) of (R,R)-(-)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, and 37.8g (0.6mol) of ammonium formate in 500mL of ethanol.

-

Heat the mixture to 55°C and stir for 8 hours.

-

After the reaction is complete, remove the ethanol by distillation under reduced pressure.

-

To the residue, add 30g of diatomaceous earth and 300mL of isopropyl acetate. Stir for 1 hour and filter.

-

Heat the filtrate to reflux and add 800mL of n-heptane dropwise over 2 hours.

-

Slowly cool the mixture to room temperature to precipitate the product.

-

Filter the crystals and dry under vacuum at 40°C to obtain the desired intermediate as a white solid (yield: 91.9%).

-

2. Hydrogenation of an Oxime for Sacubitril Intermediate [11]

This protocol describes a hydrogenation approach to obtain the chiral amino acid intermediate.

-

Materials: (2R)-2-methyl-4-oxime-5-(4-phenyl)pentanoic acid methyl ester, [RuCl(p-cymene)(R)-BINAP]Cl, methanol, 3M LiOH, di-tert-butyl dicarbonate, dichloromethane, 6M hydrochloric acid.

-

Procedure:

-

In a hydrogenation reactor, charge 2.0 g of (2R)-2-methyl-4-oxime-5-(4-phenyl)pentanoic acid methyl ester, 30 mL of methanol, and 120 mg of [RuCl(p-cymene)(R)-BINAP]Cl.

-

Purge the reactor with nitrogen and then introduce hydrogen gas to a pressure of 4.0 MPa.

-

Heat the reaction to 40°C and maintain until the reaction is complete.

-

Cool the reactor to room temperature and slowly release the pressure.

-

Concentrate the reaction solution to dryness.

-

Add 3M LiOH and heat the mixture under reflux.

-

Add di-tert-butyl dicarbonate and continue the reaction.

-

Extract the mixture with dichloromethane.

-

Adjust the aqueous phase to pH 2-4 with 6M hydrochloric acid and extract with dichloromethane.

-

Concentrate the organic extract to obtain the product as a white solid (overall yield: 80%, optical purity: 97.8%).

-

Signaling Pathway: Sacubitril/Valsartan's Dual Mechanism of Action

Sacubitril is a prodrug that is metabolized to the active neprilysin inhibitor LBQ657. Neprilysin is an enzyme that degrades natriuretic peptides (NPs), which have beneficial cardiovascular effects. By inhibiting neprilysin, Sacubitril increases the levels of NPs. Valsartan is an angiotensin II receptor blocker (ARB) that antagonizes the AT1 receptor, thereby blocking the detrimental effects of the renin-angiotensin-aldosterone system (RAAS).[14][15][16]

Conclusion

The synthesis of key intermediates is a critical and enabling step in the development of novel pharmaceutical agents. As demonstrated with the examples of Sitagliptin and Sacubitril, the evolution of synthetic methodologies, including the application of asymmetric catalysis and biocatalysis, has been instrumental in achieving high yields and stereoselectivity. A thorough understanding of the synthetic pathways to these intermediates, coupled with a comprehension of the biological mechanisms of the final active pharmaceutical ingredients, provides a powerful foundation for the continued innovation in drug discovery and development. This guide serves as a resource for researchers and scientists in this dynamic field, offering a glimpse into the intricate science that underpins the creation of life-changing medicines.

References

- 1. WO2009064476A1 - Preparation of sitagliptin intermediate - Google Patents [patents.google.com]

- 2. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

- 6. Inhibition of DPP4 enhances inhibitory synaptic transmission through activating the GLP-1/GLP-1R signaling pathway in a rat model of febrile seizures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. jove.com [jove.com]

- 10. (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid synthesis - chemicalbook [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. sacubitril synthesis - chemicalbook [chemicalbook.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Sacubitril/valsartan: A novel angiotensin receptor-neprilysin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combining angiotensin II receptor 1 antagonism and neprilysin inhibition for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dual Angiotensin Receptor and Neprilysin Inhibition with Sacubitril/Valsartan in Chronic Systolic Heart Failure: Understanding the New PARADIGM - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 4-((methylamino)methyl)piperidine-1-carboxylate, a key building block in medicinal chemistry and drug development. The synthetic route described herein starts from the readily available precursor, piperidin-4-ylmethanol, and proceeds through a three-step sequence involving N-Boc protection, oxidation, and subsequent reductive amination.

The protocols provided are based on established chemical literature and are intended to offer a reliable method for the preparation of this important intermediate. All quantitative data are summarized in structured tables for clarity, and a visual representation of the experimental workflow is provided.

Experimental Protocols

The synthesis of this compound is accomplished in three main steps:

-

Step 1: N-Boc Protection of Piperidin-4-ylmethanol to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

-

Step 2: Oxidation of the resulting alcohol to the aldehyde, tert-butyl 4-formylpiperidine-1-carboxylate.

-

Step 3: Reductive Amination of the aldehyde with methylamine to afford the final product, this compound.

Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This procedure outlines the protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials and Reagents:

-

Piperidin-4-ylmethanol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF)

-

Petroleum ether

Procedure:

-

In a round-bottom flask, dissolve piperidin-4-ylmethanol (20 g, 0.17 mol) in THF (50 ml).

-

To this solution, add di-tert-butyl dicarbonate (37.9 g, 0.17 mol).

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, remove the solvent by vacuum distillation.

-

Add petroleum ether (500 ml) to the residue to induce recrystallization.

-

Filter the mixture to collect the white solid product.

-

Dry the solid to obtain tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Expected Yield: Approximately 91%.[1]

Step 2: Synthesis of tert-Butyl 4-formylpiperidine-1-carboxylate

This protocol describes the oxidation of the primary alcohol to an aldehyde using Pyridinium chlorochromate (PCC).

Materials and Reagents:

-

tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

-

Pyridinium chlorochromate (PCC)